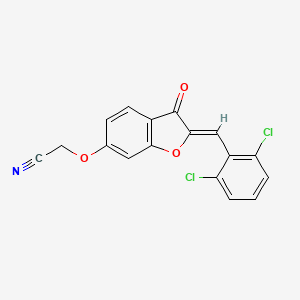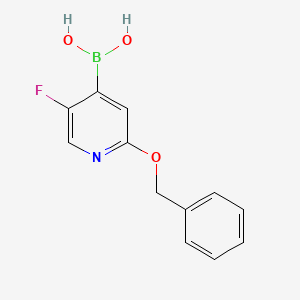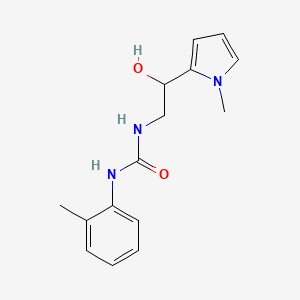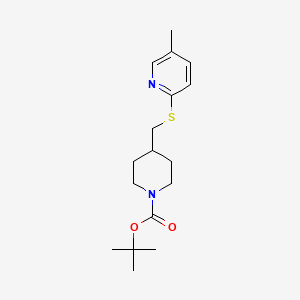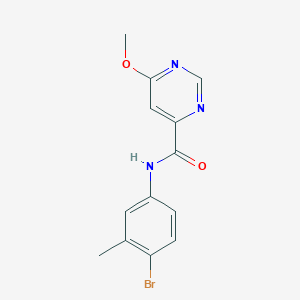![molecular formula C9H9FN2O4 B2444407 (2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid CAS No. 1562378-20-4](/img/structure/B2444407.png)
(2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid is a compound that features a fluoropyridine moiety attached to a formamido group and a hydroxypropanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing fluoropyridines is through the Umemoto reaction, which involves the use of fluorinating agents such as Selectfluor . The formamido group can be introduced via a formylation reaction, and the hydroxypropanoic acid backbone can be synthesized through standard organic synthesis techniques .
Industrial Production Methods
Industrial production of (2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The formamido group can be reduced to an amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with enzymes and receptors, potentially inhibiting their activity. The formamido group may form hydrogen bonds with biological molecules, enhancing its binding affinity. The hydroxypropanoic acid backbone can participate in various biochemical reactions, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature a pyridine ring and have been studied for their biological activities.
Piperidine derivatives: These compounds contain a six-membered ring with a nitrogen atom and are widely used in pharmaceuticals.
Uniqueness
(2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid is unique due to the presence of the fluoropyridine moiety, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(2S)-2-[(6-fluoropyridine-2-carbonyl)amino]-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O4/c10-7-3-1-2-5(11-7)8(14)12-6(4-13)9(15)16/h1-3,6,13H,4H2,(H,12,14)(H,15,16)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXLCQJRTFHYSG-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C(=O)NC(CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC(=C1)F)C(=O)N[C@@H](CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
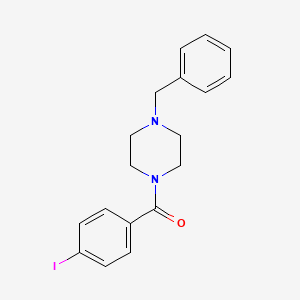
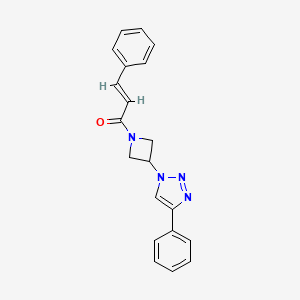
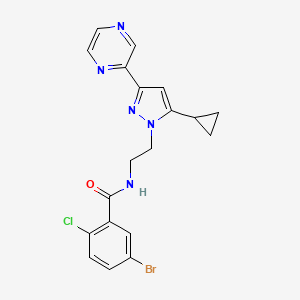
![1-[tert-butyl(dimethyl)silyl]oxycyclobutane-1-carbaldehyde](/img/structure/B2444331.png)
![1-(4-Chlorobenzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}piperidine](/img/structure/B2444332.png)
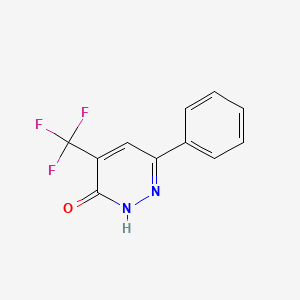

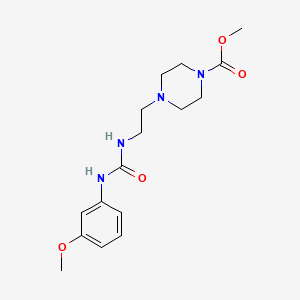
![(1R,5R,6R)-5-Bromobicyclo[4.2.1]nona-2,7-diene](/img/structure/B2444341.png)
